Cas no 210469-32-2 (1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[10-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[5,1-f]pyridazin-2-yl]amino]decylamino]methyl]pyrimidine-2,4-dione)

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[10-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[5,1-f]pyridazin-2-yl]amino]decylamino]methyl]pyrimidine-2,4-dione structure
210469-32-2 structure
Product name:1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[10-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[5,1-f]pyridazin-2-yl]amino]decylamino]methyl]pyrimidine-2,4-dione
CAS No:210469-32-2
MF:C40H55N7O5
MW:713.908609628677
CID:1397949
PubChem ID:473851

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[10-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[5,1-f]pyridazin-2-yl]amino]decylamino]methyl]pyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[10-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[5,1-f]pyridazin-2-yl]amino]decylamino]methyl]pyrimidine-2,4-dione
    • Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((10-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)decyl)amino)-
    • DTXSID40175266
    • Thymidine, 2',3'-didehydro-3'-deoxy-.alpha.-[[10-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]decyl]amino]-
    • 2', 3'-Didehydro-2', 3'-dideoxy-5-methyluridine-7-[2-[N-(6-aminodecyl)-amino]-5-methyl-imidazo[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone heterodimer
    • 2', 3'-Didehydro-2', 3'-dideoxy-5-methyluridine-7-(2-(N-(6-aminodecyl)-amino)-5-methyl-imidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone heterodimer
    • 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[10-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[1,5-b]pyridazin-2-yl]amino]decylamino]methyl]pyrimidine-2,4-dione
    • 210469-32-2
    • Inchi: InChI=1S/C40H55N7O5/c1-30-34-22-23-36(45-47(34)37(43-30)20-14-7-6-13-19-35(49)31-17-11-10-12-18-31)42-26-16-9-5-3-2-4-8-15-25-41-27-32-28-46(40(51)44-39(32)50)38-24-21-33(29-48)52-38/h10-12,17-18,21-24,28,33,38,41,48H,2-9,13-16,19-20,25-27,29H2,1H3,(H,42,45)(H,44,50,51)/t33-,38+/m0/s1
    • InChI Key: HTWVWTCFQZOXJF-MLZZNZMKSA-N
    • SMILES: CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO

Computed Properties

  • Exact Mass: 713.42685
  • Monoisotopic Mass: 713.42646788g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 24
  • Complexity: 1180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 150Ų

Experimental Properties

  • PSA: 150.19

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.